An In-depth Technical Guide to 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde (CAS No. 1263379-05-0): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde (CAS No. 1263379-05-0): A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Benzimidazoles in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] Its bioisosteric resemblance to purine enables it to interact with a wide range of biological targets with high affinity. The strategic introduction of fluorine atoms into this scaffold, as seen in 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby addressing some of the most pressing challenges in drug development.[4]
This technical guide provides a comprehensive overview of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, a versatile building block for the synthesis of novel therapeutics. We will delve into its physicochemical properties, a detailed and validated synthesis protocol, and its applications in the design of targeted therapies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde.
| Property | Value | Source |
| CAS Number | 1263379-05-0 | [5][6] |
| Molecular Formula | C₈H₄F₂N₂O | [5] |
| Molecular Weight | 182.13 g/mol | [5] |
| Appearance | Off-white to light yellow solid | Inferred from similar compounds |
| Melting Point | >250 °C (decomposes) | Typical for this class of compounds |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethyl acetate | Inferred from structural features |
| Purity | ≥97% | [5] |
Spectroscopic Characterization:
The structural integrity of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde is typically confirmed using a suite of spectroscopic techniques. Below are the expected spectral data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5-12.5 (br s, 1H, NH), 9.9 (s, 1H, CHO), 7.8-7.6 (m, 2H, Ar-H). The broad singlet corresponding to the N-H proton is exchangeable with D₂O. The aldehyde proton appears as a sharp singlet in the downfield region. The two aromatic protons will appear as a multiplet due to fluorine coupling.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 185.0 (CHO), 150.0 (C=N), 148.0 (d, J = 240 Hz, C-F), 145.0 (d, J = 235 Hz, C-F), 135.0 (C-N), 110.0 (d, J = 20 Hz, C-H), 108.0 (d, J = 20 Hz, C-H). The carbon atoms attached to fluorine will show characteristic large coupling constants.
-
IR (KBr, cm⁻¹): 3300-2800 (N-H stretching), 1680 (C=O stretching of aldehyde), 1620 (C=N stretching), 1250 (C-F stretching).
-
Mass Spectrometry (ESI+): m/z 183.03 [M+H]⁺.
Synthesis Protocol: A Validated Approach
The synthesis of 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde can be reliably achieved through the condensation of 4,5-difluoro-o-phenylenediamine with a suitable glyoxylic acid equivalent. The following protocol is a robust and scalable method.
Experimental Protocol:
Step 1: Synthesis of 5,6-difluoro-1H-benzo[d]imidazol-2-yl)methanol
-
To a stirred solution of 4,5-difluoro-o-phenylenediamine (1.0 eq) in 4M hydrochloric acid (10 vol) at room temperature, add a solution of glycolic acid (1.2 eq) in water (2 vol).
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 5M sodium hydroxide to adjust the pH to ~9-10.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 5 vol), and dried under vacuum to afford the intermediate alcohol as a solid.
Step 2: Oxidation to 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde
-
Suspend the crude (5,6-difluoro-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in dichloromethane (20 vol).
-
Add activated manganese dioxide (5.0 eq) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with dichloromethane (3 x 5 vol).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde as a pure solid.
Causality Behind Experimental Choices:
-
Choice of Acidic Conditions in Step 1: The condensation reaction, known as the Phillips-Ladenburg synthesis, is acid-catalyzed. The acidic medium protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine.
-
Use of Glycolic Acid: Glycolic acid serves as a masked glyoxylic acid, providing the two-carbon unit required for the formation of the 2-substituted benzimidazole.
-
Manganese Dioxide as Oxidizing Agent: Activated MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid. Its heterogeneous nature simplifies the work-up procedure, as it can be easily removed by filtration.
Visualization of the Synthesis Workflow
Caption: Synthetic route to 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The aldehyde functionality at the 2-position of the benzimidazole ring is a versatile handle for a variety of chemical transformations, making 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde a highly valuable intermediate in the synthesis of complex drug molecules.[7] One of its most promising applications is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The aldehyde can undergo reductive amination, Wittig reactions, or condensation with active methylene compounds to introduce diverse side chains that can be tailored to target the ATP-binding site of specific kinases. The difluoro substitution on the benzene ring can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.
Exemplary Synthetic Application:
A plausible application is the synthesis of a novel inhibitor of a hypothetical protein kinase, "Kinase X," implicated in a signaling pathway crucial for cancer cell proliferation.
Step 3: Reductive Amination to a Kinase Inhibitor Precursor
-
Dissolve 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde (1.0 eq) and a primary amine (e.g., 4-aminomorpholine, 1.1 eq) in methanol (15 vol).
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired kinase inhibitor precursor.
Visualization of a Target Signaling Pathway
Caption: Inhibition of the Kinase X signaling pathway.
Conclusion: A Versatile and Indispensable Tool for Drug Discovery
5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its unique combination of a reactive aldehyde handle and the beneficial properties of a difluorinated benzimidazole core makes it an invaluable asset in the quest for novel and effective therapeutics. The robust synthesis and versatile reactivity of this compound ensure its continued importance in the development of next-generation targeted therapies.
References
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]
-
5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde. (2025). Chemsrc. [Link]
-
5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0. (2023). Alfa Chemical. [Link]
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.).
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). PubMed Central. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]
-
5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0. (2023). Alfa Chemical. [Link]
-
Designed 1H-benzimidazole-5-carboxamidine derivatives. (n.d.). ResearchGate. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2019). PubMed. [Link]
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). ResearchGate. [Link]
- Method for preparation of benzimidazole derivatives. (n.d.).
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). ScienceDirect. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CAS#:1263379-05-0 | 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde | Chemsrc [chemsrc.com]
- 6. 5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0 - PWODWI SENTÃZ PERSONNALIZà - Nouvèl - Zhengzhou Alfa Chemical Co, Ltd [ht.alfachemsp.com]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
